molecular formula C29H32N2O7 B11445240 N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-2-hydroxybenzamide

N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-2-hydroxybenzamide

Cat. No.: B11445240
M. Wt: 520.6 g/mol
InChI Key: QAKGXJCKDSOMFZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-2-hydroxybenzamide is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-2-hydroxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the benzodioxole and methoxyphenyl derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

In medicinal chemistry, the compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-2-hydroxybenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives, methoxyphenyl compounds, and hydroxybenzamides. Examples include:

  • 1,3-benzodioxole-5-carboxylic acid derivatives
  • 4-methoxyphenyl acetic acid derivatives
  • 2-hydroxybenzamide derivatives

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}-2-hydroxybenzamide lies in its combination of functional groups and structural features. This unique combination may confer specific properties, such as enhanced biological activity or unique chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H32N2O7

Molecular Weight

520.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-hydroxybenzamide

InChI

InChI=1S/C29H32N2O7/c1-3-36-16-6-15-30-28(33)27(21-10-12-22(35-2)13-11-21)31(29(34)23-7-4-5-8-24(23)32)18-20-9-14-25-26(17-20)38-19-37-25/h4-5,7-14,17,27,32H,3,6,15-16,18-19H2,1-2H3,(H,30,33)

InChI Key

QAKGXJCKDSOMFZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)OC)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4O

Origin of Product

United States

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